molecular formula C24H22Cl3N3O3S B2613803 2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338964-25-3

2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No.: B2613803
CAS No.: 338964-25-3
M. Wt: 538.87
InChI Key: JJZXDTKEXWEPRQ-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a benzimidazole core substituted with methyl groups at positions 2, 5, and 6, and a 4-methoxybenzyl moiety at position 1. The benzenesulfonamide component is further substituted with three chlorine atoms at positions 2, 4, and 2. While direct biological data for this compound are unavailable in the provided evidence, its structural features suggest similarities to known sulfonamide-based drugs, which often exhibit antimicrobial, anticancer, or anti-inflammatory activities .

Properties

IUPAC Name

2,4,5-trichloro-N-[1-[(4-methoxyphenyl)methyl]-2,5,6-trimethylbenzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl3N3O3S/c1-13-9-21-24(28-15(3)30(21)12-16-5-7-17(33-4)8-6-16)23(14(13)2)29-34(31,32)22-11-19(26)18(25)10-20(22)27/h5-11,29H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZXDTKEXWEPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=C(N2CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H22Cl3N3O3S
  • CAS Number : 338964-25-3
  • Synonyms : 2,4,5-trichloro-N-{1-[(4-methoxyphenyl)methyl]-2,5,6-trimethyl-1H-benzimidazol-4-yl}benzene-1-sulfonamide

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into the following areas:

Antiviral Activity

Recent studies have indicated that benzimidazole derivatives exhibit antiviral properties. For instance:

  • Mechanism : The compound may inhibit viral replication by interfering with essential viral enzymes.
  • Case Study : A derivative showed an EC50 value of 3.4 μM against the hepatitis C virus (HCV) NS5B polymerase, demonstrating significant antiviral potency .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity:

  • Mechanism : Compounds with sulfonamide moieties can inhibit bacterial dihydropteroate synthase.
  • Research Findings : In vitro tests revealed that similar compounds have demonstrated effective inhibition against various bacterial strains.

Anticancer Potential

Benzimidazole derivatives have been explored for their anticancer properties:

  • Mechanism : They may induce apoptosis in cancer cells through the activation of caspases.
  • Case Study : A related compound was shown to have an IC50 value of 0.54 μg/mL against certain cancer cell lines .

Detailed Research Findings

Biological ActivityMechanismEC50/IC50 ValuesReferences
AntiviralInhibition of viral replication3.4 μM (HCV)
AntimicrobialInhibition of bacterial enzymesVaries by strain
AnticancerInduction of apoptosis0.54 μg/mL (cancer cells)

Case Studies

  • Antiviral Efficacy Against HCV
    • A study evaluated the efficacy of various benzimidazole derivatives against HCV NS5B polymerase. The compound demonstrated a selective index greater than 2.42, indicating low toxicity and high efficacy in inhibiting viral replication .
  • Antimicrobial Activity Assessment
    • In vitro assays were conducted using different bacterial strains to assess the antimicrobial properties of related compounds. The results indicated significant inhibition at concentrations as low as 10 μM for certain strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a trichlorinated benzenesulfonamide group and a multi-substituted benzimidazole ring. Key analogues for comparison include:

4-Chloro-N-[1-(3-Methoxybenzyl)-5,6-Dimethyl-1H-1,3-Benzimidazol-4-yl]Benzenesulfonamide (CAS 338964-26-4)

  • Structural Differences :

  • Sulfonamide substituents : Single 4-chloro vs. 2,4,5-trichloro.
  • Benzimidazole substituents : 5,6-dimethyl vs. 2,5,6-trimethyl.
  • Benzyl group : 3-methoxy vs. 4-methoxy.
    • Physicochemical Properties :
  • Molecular weight: 455.96 g/mol (vs. ~538.87 g/mol for the target compound).
  • Purity: >90% (industrial-grade synthesis) .
    • Functional Implications :
  • The 4-methoxybenzyl group may improve metabolic stability compared to the 3-methoxy analogue due to reduced steric hindrance .

4-Methyl-N-{1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-4-yl}Benzenesulfonamide

  • Core Heterocycle : Pyrazole vs. benzimidazole.
  • Substituents : Trifluoromethyl (CF₃) at the benzyl group vs. methoxy (OMe).
  • Properties :

  • CF₃ groups confer high lipophilicity and metabolic resistance but may reduce aqueous solubility.
  • Pyrazole’s smaller ring size increases conformational flexibility compared to benzimidazole .

Triazole Derivatives (e.g., Compounds 7–9 from )

  • Core Structure : 1,2,4-Triazole vs. benzimidazole.
  • Substituents : Halogenated phenylsulfonyl groups.
  • Tautomerism : Exists as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
  • Synthetic Routes : Derived from hydrazinecarbothioamides via cyclization, contrasting with benzimidazole synthesis involving Friedel-Crafts or condensation reactions.

Physicochemical and Spectral Comparisons

Property/Feature Target Compound 4-Chloro Analogue Triazole Derivatives
Molecular Formula C₂₄H₂₂Cl₃N₃O₃S (estimated) C₂₃H₂₂ClN₃O₃S C₁₉H₁₄F₂N₄O₂S (example)
Molecular Weight ~538.87 g/mol 455.96 g/mol ~408.40 g/mol
Key IR Absorptions νC=S (~1250 cm⁻¹), νNH (~3300 cm⁻¹) νNH (~3300 cm⁻¹), νC-Cl (aromatic) νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹)
Sulfonamide Substituents 2,4,5-Trichloro 4-Chloro 4-Halophenylsulfonyl (e.g., Cl, Br)
Heterocyclic Core Benzimidazole Benzimidazole 1,2,4-Triazole

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